molecular formula C15H25NO4 B6164223 2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonan-7-yl}acetic acid CAS No. 2204862-97-3

2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonan-7-yl}acetic acid

Cat. No.: B6164223
CAS No.: 2204862-97-3
M. Wt: 283.36 g/mol
InChI Key: ZOVJCKZYGYSXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.4]nonan-7-yl}acetic acid ( 2204862-97-3) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a spirocyclic azaspiro[4.4]nonane scaffold, a three-dimensional structure highly valued for its potential to improve the physicochemical and pharmacological properties of drug candidates . The molecule is further functionalized with a tert-butoxycarbonyl (Boc) protecting group, which is critical for safeguarding the secondary amine during multi-step synthetic sequences, and an acetic acid side chain, which provides a versatile handle for further derivatization through amide or ester bond formation . The unique spirocyclic core is often explored to create molecular complexity and spatial diversity, which can be pivotal in probing biological targets and designing new therapeutics, such as the 1,3,4-oxadiazole derivatives investigated for activities like antimalarial properties in related studies . As a key synthetic intermediate, this compound is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or personal use. Researchers can utilize this building block in the synthesis of more complex molecules for various preclinical discovery programs.

Properties

CAS No.

2204862-97-3

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonan-8-yl]acetic acid

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-7-6-15(10-16)5-4-11(9-15)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18)

InChI Key

ZOVJCKZYGYSXJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)CC(=O)O

Purity

95

Origin of Product

United States

Biological Activity

2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonan-7-yl}acetic acid, also known as 2-(tert-butoxycarbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid, is a compound with significant potential in pharmaceutical and biological research. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 1824298-88-5
  • Purity : ≥95% .

The compound's biological activity is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been observed to modulate G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction in cells. The acylation of its structure enhances membrane association, potentially influencing ion channel activities and other signaling pathways .

Antimicrobial Activity

Research indicates that derivatives of spiro compounds, including this compound, exhibit antimicrobial properties. In particular, studies have shown that spiroheterocycles can possess significant antibacterial and antifungal activities .

Anticancer Potential

The compound has been evaluated for its anticancer properties against various cell lines. For instance, certain azaspiro compounds have demonstrated cytotoxic effects on cancer cells, suggesting potential for development as anticancer agents .

Case Studies

StudyFindings
Study 1Evaluated the effect of azaspiro compounds on PC-3 prostate cancer cell lines.Demonstrated significant cytotoxicity, indicating potential for further development in cancer therapy.
Study 2Investigated the antimicrobial activity of spiro compounds against various bacterial strains.Found effective inhibition of growth in several strains, supporting the use of these compounds in treating infections .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological effects of azaspiro compounds. Modifications to the tert-butoxycarbonyl group can significantly influence the compound's efficacy and selectivity towards specific biological targets .

Moreover, the pharmacokinetics and bioavailability of these compounds are crucial for their therapeutic applications. Investigations into their metabolic pathways and interactions with cellular components are ongoing to optimize their use in clinical settings.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development
    • The compound is utilized in the synthesis of bioactive molecules, particularly those targeting neurological disorders. Its spirocyclic structure can enhance biological activity and selectivity due to its unique conformation.
    • Case studies have shown that derivatives of this compound exhibit promising results as potential therapeutic agents for conditions such as anxiety and depression, attributed to their interaction with neurotransmitter systems.
  • Peptide Synthesis
    • 2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[4.4]nonan-7-yl}acetic acid serves as a building block in the synthesis of peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) group is commonly used for protecting amine functionalities during peptide synthesis, allowing for selective reactions without interfering with other functional groups.
  • Anticancer Research
    • Preliminary studies indicate that compounds derived from this compound may possess anticancer properties. Research is ongoing to evaluate its efficacy against various cancer cell lines, focusing on mechanisms of action that disrupt cell proliferation.

Synthetic Applications

  • Organic Synthesis
    • The compound is employed in multi-step organic syntheses due to its ability to undergo various chemical transformations while maintaining stability under different reaction conditions.
    • It can be used as an intermediate in the synthesis of more complex molecules, showcasing versatility in synthetic pathways.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Drug DevelopmentSynthesis of bioactive compoundsPotential therapeutic agents for neurological disorders
Peptide SynthesisBuilding block for peptides and peptidomimeticsUtilizes Boc protection strategy
Anticancer ResearchEvaluation of anticancer propertiesPromising results against specific cancer cell lines
Organic SynthesisIntermediate for complex molecule synthesisVersatile in multi-step synthetic pathways

Case Studies

  • Neuropharmacological Studies
    • A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound, demonstrating enhanced binding affinity to serotonin receptors compared to traditional compounds.
  • Peptide Therapeutics
    • Research highlighted in Bioorganic & Medicinal Chemistry Letters reported the successful incorporation of this compound into peptide sequences, resulting in improved stability and bioavailability.
  • Anticancer Activity
    • A recent study investigated the cytotoxic effects of synthesized derivatives on breast cancer cell lines, revealing significant inhibition of cell growth, which suggests potential for further development as an anticancer agent.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via multistep strategies involving:

  • Carbamate formation : Starting from methyl (1R,3S)-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate, reduction and CDI-mediated carbamate coupling yield intermediates with the Boc-protected amine .

  • Pd-catalyzed cross-coupling : Reaction of bromophenyl derivatives with organozinc reagents (e.g., 2-(tert-butoxy)-2-oxoethylzinc bromide) under Pd₂(dba)₃/Q-phos catalysis installs side chains .

  • Intramolecular Friedel-Crafts alkylation : Acid chlorides derived from tert-butyl esters undergo cyclization with AlCl₃ to form spirocyclic cores .

Table 1: Key Reaction Conditions

StepReagents/ConditionsOutcomeReference
Carbamate formationCDI, NaBH₄, MeOHBoc-protected amino alcohol
Cross-couplingPd₂(dba)₃, Q-phos, organozinc reagentAlkyl/aryl side-chain addition
Friedel-CraftsAlCl₃, ethylene, TFASpirocycle formation

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

  • Trifluoroacetic acid (TFA) : Removes Boc to expose the free amine, critical for further functionalization .

  • Selectivity : The spirocyclic backbone remains intact under these conditions .

Functionalization of the Carboxylic Acid Group

The acetic acid moiety undergoes:

  • Esterification : Methanol/H₂SO₄ converts the acid to methyl esters for intermediate stabilization .

  • Amide coupling : EDCl/HOBt mediates conjugation with amines, enabling peptide-like extensions .

Table 2: Carboxylic Acid Reactivity

ReactionReagentsProduct ApplicationReference
EsterificationMeOH, H₂SO₄Stabilized intermediates
Amide formationEDCl, HOBt, R-NH₂Bioconjugates or probes

Radical Bicyclization

Domino radical reactions form the 1-azaspiro[4.4]nonane skeleton:

  • AIBN-initiated bicyclization : Oxime ethers generate aryl radicals, leading to 5-exo-trig cyclization and spiroannulation .

  • Side products : Competing 1,5-hydrogen shifts yield monocyclic byproducts (e.g., pyrrolidines) .

Table 3: Radical Reaction Outcomes

SubstrateConditionsYield (%)Major ProductReference
Aryl-substituted etherAIBN, Bu₃SnH, toluene11–671-Azaspiro[4.4]nonane

Transition Metal-Mediated Coupling

  • Sonogashira coupling : Alkynes install aryl/alkyl groups at the spirocyclic core .

  • Heck reaction : Forms C–C bonds between spirocycles and alkenes .

Stability and Side Reactions

  • Acid sensitivity : Prolonged TFA exposure risks spirocycle ring-opening .

  • Radical instability : AIBN-mediated reactions require strict temperature control to minimize decomposition .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Spiro Ring Size Key Functional Groups Notable Properties
2-{2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.4]nonan-7-yl}acetic acid (Target) 1341037-89-5 C₁₄H₂₃NO₄ 269.34 [4.4]nonane Boc, COOH Moderate ring strain; balanced solubility and stability
2-{2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.3]heptan-5-yl}acetic acid 1341036-18-7 C₁₃H₂₁NO₄ 255.31 [3.3]heptane Boc, COOH Smaller ring, higher ring strain; lower molecular weight
2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid 1363381-87-6 C₁₅H₂₅NO₄ 283.36 [4.5]decane Boc, COOH Larger ring, reduced strain; increased lipophilicity
2-{2-azaspiro[4.4]nonan-7-yl}acetic acid hydrochloride 82756-27-2 C₈H₁₀N₂O₂·HCl 166.18 (base) [4.4]nonane NH₂·HCl, COOH Higher water solubility due to hydrochloride salt; lacks Boc protection
2-[(Boc-amino)-2-(3-thiophenyl)]acetic acid 40512-57-0 C₁₁H₁₅NO₄S 257.30 N/A Boc, COOH, thiophene Thiophene introduces π-π interactions; sulfur enhances metabolic stability

Key Research Findings

(a) Impact of Spiro Ring Size
  • Spiro[4.4]nonane (Target): Balances conformational rigidity and synthetic accessibility. The [4.4] ring system minimizes steric hindrance while maintaining stability, making it suitable for drug discovery scaffolds .
  • This analog’s lower molecular weight (255.31 g/mol) may improve bioavailability in certain applications .
  • Spiro[4.5]decane : The larger ring reduces strain and increases lipophilicity (logP ~2.8), favoring membrane permeability in pharmacokinetic studies .
(b) Functional Group Modifications
  • Boc Protection : Present in the target compound and most analogs, the Boc group shields the amine during synthesis but requires acidic conditions for deprotection (e.g., trifluoroacetic acid) .
  • Hydrochloride Salt (CAS 82756-27-2) : Lacks Boc protection, enhancing water solubility but limiting stability in basic environments .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a spirocyclic 2-azaspiro[4.4]nonane core, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. The spirocyclic system introduces steric constraints, affecting regioselectivity in reactions, while the Boc group enhances solubility in organic solvents and stabilizes intermediates during synthesis. The carboxylic acid enables derivatization via esterification or amidation. Structural confirmation relies on NMR (1H/13C), mass spectrometry, and X-ray crystallography .

Q. What are the common synthetic routes for this compound?

Synthesis typically involves multi-step strategies:

  • Core formation : Cyclization of amino alcohols or ketones to construct the spirocyclic system.
  • Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF).
  • Carboxylic acid introduction : Hydrolysis of esters or oxidative functionalization (e.g., Jones oxidation). Reaction conditions (temperature, solvent polarity) are critical for yield optimization .

Q. What purification methods are recommended for isolating this compound?

Purification often employs:

  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane for intermediates.
  • Recrystallization : Polar solvents (e.g., ethanol/water) for the final carboxylic acid form.
  • Acid-base extraction : Leveraging the carboxylic acid’s pH-dependent solubility .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

Quantum chemical calculations (DFT) predict transition states and intermediates, guiding solvent/catalyst selection. For example, ICReDD’s reaction path search algorithms minimize trial-and-error by simulating steric and electronic effects of the spirocyclic system. Experimental validation via in situ FTIR or HPLC monitors reaction progress .

Q. How to resolve contradictions in reported synthetic yields for derivatives?

Discrepancies may arise from:

  • Protecting group stability : Boc deprotection under acidic conditions (e.g., TFA) can degrade the spirocyclic core if prolonged.
  • Steric hindrance : Bulky substituents on the azaspiro system may reduce nucleophilic attack efficiency. Mitigation strategies include kinetic studies (variable-temperature NMR) and alternative catalysts (e.g., enzymatic acyl transfer) .

Q. What spectroscopic techniques best characterize stereochemical outcomes in derivatives?

  • NOESY/ROESY NMR : Resolves spatial proximity of protons in the spirocyclic system.
  • Vibrational circular dichroism (VCD) : Assigns absolute configuration of chiral centers.
  • X-ray crystallography : Definitive confirmation of stereochemistry in crystalline derivatives .

Q. How to design assays for evaluating biological activity of this compound?

  • Enzyme inhibition : Fluorescence polarization assays targeting proteases or kinases.
  • Cellular uptake studies : Radiolabeling (³H/¹⁴C) or fluorescent tagging of the carboxylic acid moiety.
  • Molecular docking : Simulate interactions with binding pockets (e.g., PD-L1 or β-lactamases) .

Q. What safety protocols are critical for handling this compound?

  • PPE : Gloves, goggles, and fume hoods due to GHS hazards (H315 skin irritation, H319 eye damage).
  • Storage : Under inert gas (N₂) at -18°C to prevent Boc group hydrolysis.
  • Waste disposal : Neutralize acidic byproducts before aqueous disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.